Sodium o-tert-butylphenolate

Description

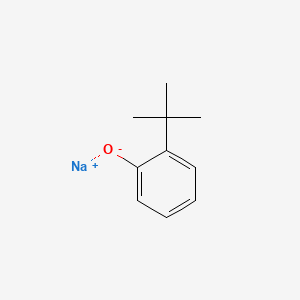

Sodium o-tert-butylphenolate (C₁₀H₁₃ONa) is a sodium salt derived from o-tert-butylphenol, characterized by a bulky tert-butyl substituent at the ortho position of the phenolic ring. This structural feature imparts unique physicochemical properties, including enhanced steric hindrance, thermal stability, and solubility in polar solvents. It is widely utilized as an intermediate in organic synthesis, a stabilizer in polymer industries, and a corrosion inhibitor due to its ability to chelate metal ions. Its synthesis typically involves the reaction of o-tert-butylphenol with sodium hydroxide or sodium metal under controlled conditions .

Properties

CAS No. |

39068-23-0 |

|---|---|

Molecular Formula |

C10H13NaO |

Molecular Weight |

172.20 g/mol |

IUPAC Name |

sodium;2-tert-butylphenolate |

InChI |

InChI=1S/C10H14O.Na/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7,11H,1-3H3;/q;+1/p-1 |

InChI Key |

PMOMTYBTEMMKNI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1[O-].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Copper-Mediated Oxygenation and tert-Butyl Migration

Key Reaction : Copper(I) or copper(II) complexes catalyze the oxygenation of tert-butyl-substituted phenolates, leading to o-quinone formation via a 1,2-tert-butyl migration .

Mechanistic Highlights

-

Intermediate Formation : A 6-hydroperoxy-2,4-cyclohexadienone intermediate is proposed, which rearranges under copper catalysis to form the o-quinone .

-

Structural Evidence : X-ray crystallography and NMR spectroscopy confirm the product as 4-carbethoxy-3,6-di-tert-butyl-1,2-benzoquinone, arising from a tert-butyl group migration .

-

Electron Demand : The migration is attributed to electron redistribution during peroxy intermediate rearrangement, rather than catechol intermediates (ruled out by control studies) .

Oxidative Coupling and Catechol Intermediates

Key Reaction : Dicopper complexes (e.g., DBED) catalyze phenolate oxygenation, yielding catechol and quinone mixtures.

Mechanistic Highlights

-

Electrophilic Aromatic Substitution (EAS) : The reaction follows an EAS mechanism, as evidenced by Hammett parameter analysis (ρ = −2.2 for DBED vs. ρ = −2.4 for tyrosinase) .

-

Intermediate Trapping : At 153K, a phenolate-bound bis-μ-oxo dicopper(III) intermediate (A ) is observed, which evolves through subsequent steps (B , C ) to oxygenate the phenolate .

| Reaction Type | Catalyst | Products | Key Observation |

|---|---|---|---|

| Oxygenation | Dicopper DBED complex | 2,4-di-tert-butyl-1,2-benzoquinone + catechol | Spectroscopic evidence for intermediates |

Mechanistic Highlights

-

Zeolite Catalysis : H-β zeolite enables tert-butylation via a concerted mechanism (co-adsorption of phenol and tert-butyl alcohol), favoring 4-tert-butylphenol due to lower activation barriers .

-

Kinetic Analysis : Activation energy (97.46 kJ/mol) and pre-exponential factor (2.7598 × 10¹³) indicate an endothermic, kinetically controlled process .

| Reaction Type | Catalyst | Product | Key Observation |

|---|---|---|---|

| Alkylation | H-β zeolite | 4-tert-butylphenol | Concerted mechanism via co-adsorption |

Redox Reactions with Metal Centers

Key Reaction : Silver(III) hydroxide reacts with phenolates, leading to one-electron transfer and precipitation of metallic silver.

Mechanistic Highlights

-

Biphasic Kinetics : The reaction exhibits two pseudo-first-order phases, with a final slow phase corresponding to silver precipitation .

-

Rate Law : The initial rate constant depends on [Ag(OH)₃⁻] and [OH⁻], following:

(with = 1.6 × 10⁵ M⁻²s⁻¹ at 25°C) .

| Reaction Type | Reagent | Observation | Key Mechanism |

|---|---|---|---|

| Redox Reaction | [Ag(OH)₃]⁻ | One-electron transfer + silver precipitation | Biphasic pseudo-first-order kinetics |

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

- Steric Effects: The ortho-tert-butyl group in this compound creates significant steric hindrance, reducing its reactivity in nucleophilic substitutions compared to unsubstituted sodium phenolate.

- Thermal Stability: The tert-butyl group enhances thermal stability, delaying decomposition to ~280–300°C, whereas sodium phenolate decomposes at lower temperatures (220–240°C) .

- Solubility : Moderate water solubility compared to sodium 4-methoxybenzoate, which has a polar para-methoxy group that increases hydrophilicity.

Research Findings and Limitations

- Spectroscopic Data: Infrared (IR) spectra of this compound show a red-shifted ν(C=O) peak (~1590–1620 cm⁻¹) compared to sodium 4-methoxybenzoate (1560–1580 cm⁻¹), indicating differences in electron-withdrawing/donating effects of substituents .

- Contradictions in Data: While sodium 4-methoxybenzoate demonstrates higher thermal stability than sodium phenolate, the tert-butyl group in this compound likely provides superior stability, though direct experimental comparisons are scarce.

Notes

Methodological Consistency : Comparisons rely on studies using similar analytical techniques (e.g., thermogravimetric analysis for decomposition temperatures) to ensure validity .

Industrial Relevance : The compound’s steric and electronic properties make it preferable for applications requiring slow-release stabilizers or targeted metal chelation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.